4-Hydroxy-3-pyridinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFAKVYNKBBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442629 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177592-15-3 | |

| Record name | 4-Hydroxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Hydroxypyridin-3-yl)methanol: Structure, Properties, and Synthetic Considerations

Abstract: This technical guide provides a comprehensive overview of (4-Hydroxypyridin-3-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While data for this specific isomer is not broadly published, this document leverages established principles of pyridine chemistry, tautomerism, and spectroscopic analysis to construct a robust profile. We will delve into its core structure, the critical concept of pyridone-hydroxypyridine tautomerism, predicted physicochemical and spectroscopic properties, plausible synthetic strategies, and potential applications as a versatile chemical building block. This guide is intended to serve as an authoritative resource for scientists engaged in drug discovery and fine chemical synthesis.

Molecular Structure and Isomerism

Core Structure and Nomenclature

(4-Hydroxypyridin-3-yl)methanol is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a hydroxyl (-OH) group at the 4-position and a hydroxymethyl (-CH2OH) group at the 3-position.

-

IUPAC Name: (4-Hydroxypyridin-3-yl)methanol

-

Alternate Name: 3-(Hydroxymethyl)pyridin-4-ol

-

Molecular Formula: C₆H₇NO₂

-

Molecular Weight: 125.13 g/mol

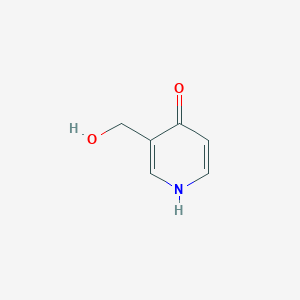

Caption: Chemical structure of (4-Hydroxypyridin-3-yl)methanol.

The Critical Role of Tautomerism

A pivotal characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one (or 4-pyridone) form.[2] This equilibrium is highly sensitive to the compound's environment, including solvent polarity and physical state (solid vs. solution).[3]

For (4-Hydroxypyridin-3-yl)methanol, this equilibrium is between the aromatic alcohol form and the 3-(hydroxymethyl)pyridin-4(1H)-one form. In polar solvents and the solid state, the pyridone tautomer is generally favored due to its amide-like resonance and greater capacity for intermolecular hydrogen bonding.[3][4] The aromatic hydroxypyridine form may become more significant in the gas phase or in nonpolar solvents.[3][5] This phenomenon is a critical consideration for reaction planning, as the reactivity of the two tautomers differs significantly.

Caption: Tautomeric equilibrium of the 4-hydroxypyridine moiety.

Physicochemical and Spectroscopic Properties

Definitive experimental data for this specific isomer is sparse. The properties presented below are predicted based on its structure and data from closely related isomers.

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |

| Melting Point | Solid, likely > 150 °C | 4-Hydroxypyridine has a melting point of ~150 °C. The additional polar groups may increase this value. |

| Boiling Point | High, > 250 °C (decomposes) | Isomers like 3-Hydroxy-4-pyridinemethanol have high boiling points.[6] |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO). | The presence of two hydroxyl groups and the pyridine nitrogen facilitates hydrogen bonding.[7] |

| pKa | ~4-5 (pyridine N-H⁺), ~9-10 (phenolic OH) | Based on values for 4-hydroxypyridine and substituted phenols. The pyridone form is less basic. |

Spectroscopic Profile for Structural Elucidation

The unequivocal identification of (4-Hydroxypyridin-3-yl)methanol from its isomers relies on a combined spectroscopic approach.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most diagnostic tool. Key features would include:

-

Three distinct signals in the aromatic region, corresponding to the protons at C-2, C-5, and C-6. The specific coupling patterns (doublets, doublet of doublets) would unambiguously define the 3,4-substitution pattern.

-

A singlet (or AB quartet, depending on chirality) around 4.5-4.8 ppm for the benzylic protons of the -CH₂OH group.

-

Broad, exchangeable signals for the two -OH protons.

-

-

¹³C NMR Spectroscopy: The spectrum should show six distinct carbon signals, confirming the lack of symmetry. The chemical shifts of the substituted carbons (C-3 and C-4) would be highly indicative of the attached functional groups.

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band from 3200-3500 cm⁻¹ for the alcoholic and phenolic hydroxyl groups.

-

If the pyridone tautomer is present, a strong C=O stretching absorption would appear around 1640-1680 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[9]

-

C-O stretching bands for the primary alcohol and phenol around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) MS would show a molecular ion (M⁺) peak at m/z = 125. A prominent fragment would be the loss of the hydroxymethyl group (M-31), leading to a fragment at m/z = 94.

Caption: Logical workflow for the spectroscopic confirmation of the target compound.[8]

Synthesis and Reactivity

Plausible Synthetic Pathways

The synthesis of substituted hydroxypyridines can be approached through various methods, often involving the construction of the pyridine ring or the modification of a pre-existing one.[10] A logical approach to (4-Hydroxypyridin-3-yl)methanol could start from 4-hydroxypyridine.

A potential route involves the enzymatic hydroxylation of a suitable precursor. For instance, it has been shown that 4-hydroxypyridine can be hydroxylated to pyridine-3,4-diol by certain microbial enzymes, demonstrating the feasibility of introducing a hydroxyl group at the 3-position.[11] Subsequent selective functionalization would be required to yield the target molecule.

A more traditional chemical synthesis approach is outlined below.

Example Synthetic Protocol: A Conceptual Workflow

This protocol is a conceptual, multi-step synthesis based on established transformations of pyridine derivatives.[12][13]

Step 1: Formylation of 4-Hydroxypyridine

-

Objective: Introduce a formyl (-CHO) group at the 3-position. This can be challenging and may require protecting the 4-hydroxyl group first (e.g., as a benzyl ether).

-

Reagents: Protected 4-hydroxypyridine, a suitable formylating agent (e.g., Vilsmeier-Haack or Duff reaction conditions).

-

Rationale: Ortho-lithiation followed by quenching with an electrophile like DMF is a common strategy for directed functionalization of pyridine rings.

Step 2: Reduction of the Aldehyde to an Alcohol

-

Objective: Reduce the newly introduced aldehyde to the primary alcohol (hydroxymethyl group).

-

Reagents: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

-

Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes in the presence of other functional groups like the protected phenol and the pyridine ring.

-

Procedure:

-

Dissolve the aldehyde from Step 1 in methanol and cool to 0 °C in an ice bath.

-

Slowly add NaBH₄ portion-wise, monitoring the reaction by TLC.

-

Once complete, quench the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.

-

Step 3: Deprotection (if necessary)

-

Objective: Remove the protecting group from the 4-hydroxyl position.

-

Reagents: If a benzyl ether was used, catalytic hydrogenation (H₂, Pd/C) is a standard method.[14]

-

Rationale: This final step unmasks the phenolic hydroxyl group to yield the target compound. The product would then be purified by recrystallization or column chromatography.

Applications and Significance in Research

A Versatile Heterocyclic Building Block

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[15] The specific 3,4-disubstitution pattern of (4-Hydroxypyridin-3-yl)methanol offers three distinct points for further chemical modification:

-

The Pyridine Nitrogen: Can be alkylated or oxidized.

-

The Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines.[12]

-

The Phenolic Hydroxyl: Can participate in O-alkylation, O-arylation, or act as a directing group for further electrophilic substitution on the ring.[13]

This trifunctional nature makes it a highly valuable intermediate for constructing complex molecular libraries for drug screening.

Potential Pharmacological Relevance

The 3-hydroxy-4-pyridone motif is a well-known and powerful bidentate chelator for metal ions, particularly iron (Fe³⁺).[16] The drug Deferiprone, for example, is based on this core structure. Given that the pyridone tautomer is favored, (4-Hydroxypyridin-3-yl)methanol could be a precursor to novel iron chelators or other metal-binding agents. Such compounds are investigated for treating iron overload diseases and potentially as antimicrobial agents that function by sequestering essential metal ions from pathogens.[16]

Furthermore, substituted pyridines are known to exhibit a wide range of biological activities, including antiproliferative, antiviral, and antibacterial effects.[17][18] This compound could serve as a starting point for the synthesis of novel therapeutic candidates.

Caption: Logical relationships between the core structure and its potential applications.

Safety and Handling

-

Hazard Profile: Based on similar compounds like 4-pyridinemethanol, this substance should be handled as a potential irritant, causing skin and serious eye irritation. It may also be harmful if swallowed.[19][20]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. A dust mask should be used when handling the solid.

-

Storage: The compound is likely hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

References

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Wikipedia. (2023). 4-Pyridone. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Some important 3-hydroxy-4-pyridones. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

-

Stenutz. (n.d.). 3-hydroxy-4-pyridone. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylpyridin-3-yl)methanol. Retrieved from [Link]

-

PubMed. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Retrieved from [Link]

-

Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Retrieved from [Link]

-

ajeee. (n.d.). View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

-

PubMed. (n.d.). Biological activity of the methanol and water extracts of the fruits of anthocyanin-rich plants grown in south-west Poland. Retrieved from [Link]

-

aip.scitation.org. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.

-

Johnson Matthey. (n.d.). Methanol Synthesis Catalyst. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 6. 3-hydroxy-4-pyridone [stenutz.eu]

- 7. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Pyridinemethanol [webbook.nist.gov]

- 10. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 11. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 18. Biological activity of the methanol and water extracts of the fruits of anthocyanin-rich plants grown in south-west Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxy-4-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-4-pyridinemethanol (CAS Number: 33349-67-6), a pyridine derivative of significant interest in various scientific domains. This document delves into its chemical identity, synthesis, and its pivotal role as a structural analog of Vitamin B6, offering insights for its application in research and development.

Chemical Identity and Synonyms

3-Hydroxy-4-pyridinemethanol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a hydroxymethyl group at the 4-position. Its unique structure imparts properties that make it a valuable subject of study in medicinal chemistry and drug design.[1]

| Identifier | Value |

| CAS Number | 33349-67-6[] |

| Molecular Formula | C6H7NO2[] |

| Molecular Weight | 125.13 g/mol [] |

| IUPAC Name | (3-hydroxypyridin-4-yl)methanol[] |

| Synonyms | 4-Pyridinemethanol, 3-hydroxy-; 3-Hydroxy-4-hydroxymethylpyridine; 3-Hydroxypyridine-4-methanol; 4-(Hydroxymethyl)-3-hydroxypyridine[] |

Synthesis of 3-Hydroxy-4-pyridinemethanol and Related Analogs

The synthesis of 3-Hydroxy-4-pyridinemethanol is intrinsically linked to the broader field of pyridoxine (Vitamin B6) chemistry. General strategies for the synthesis of pyridoxine analogs often involve the construction of the pyridine ring through cycloaddition reactions or the modification of pre-existing pyridine scaffolds.[3]

General Synthetic Strategies for Pyridoxine Analogs

A prevalent method for constructing the substituted pyridine core of Vitamin B6 analogs is the Diels-Alder reaction. This approach typically involves the reaction of a substituted oxazole, acting as the diene, with a suitable dienophile. This methodology has been successfully employed in the synthesis of various natural products, including pyridoxal and its derivatives.[3]

Another fundamental approach involves the condensation of smaller acyclic precursors. The first total synthesis of Vitamin B6, for instance, was achieved through the condensation of acetylacetone and cyanoacetamide.[3] These foundational methods provide a framework for the targeted synthesis of specific analogs like 3-Hydroxy-4-pyridinemethanol.

Conceptual Synthesis Protocol for 3-Hydroxy-4-pyridinemethanol

While a specific, detailed protocol for the direct synthesis of 3-Hydroxy-4-pyridinemethanol is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established pyridoxine synthesis methodologies. One such approach could involve the selective functionalization of a suitable pyridine precursor. For instance, the synthesis could potentially start from a commercially available substituted pyridine, followed by a series of reactions to introduce the hydroxyl and hydroxymethyl groups at the desired positions.

A generalized workflow for such a synthesis is depicted below:

Caption: Conceptual workflow for the synthesis of 3-Hydroxy-4-pyridinemethanol.

Biological Significance and Role in Drug Development

The biological relevance of 3-Hydroxy-4-pyridinemethanol stems from its structural analogy to the vitamers of Vitamin B6, particularly pyridoxine. Vitamin B6, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is a crucial cofactor for over 140 enzymatic reactions in the human body, primarily involved in amino acid metabolism.[4][5]

The Vitamin B6 Salvage Pathway: A Locus of Action

Humans cannot synthesize Vitamin B6 de novo and must obtain it from their diet. Once ingested, the various forms of Vitamin B6 are interconverted to the active PLP via the salvage pathway. This pathway involves several key enzymes, including pyridoxal kinase and PNP oxidase.[4] Analogs like 3-Hydroxy-4-pyridinemethanol can potentially interact with the enzymes of this pathway, acting as either substrates, inhibitors, or modulators.

The diagram below illustrates the central role of the salvage pathway in Vitamin B6 metabolism:

Caption: Simplified overview of the Vitamin B6 salvage pathway.

The potential for 3-Hydroxy-4-pyridinemethanol to influence these critical metabolic pathways makes it a compound of interest for drug development. For instance, designing molecules that can modulate the activity of PLP-dependent enzymes is a strategy for developing novel therapeutics. The pyridine scaffold is a well-established pharmacophore in numerous approved drugs, highlighting the potential of its derivatives.[1]

Experimental Protocols for Studying Biological Activity

To investigate the biological effects of 3-Hydroxy-4-pyridinemethanol, a series of in vitro and in vivo experiments can be conducted.

In Vitro Enzymatic Assays:

-

Objective: To determine if 3-Hydroxy-4-pyridinemethanol can act as a substrate or inhibitor for key enzymes in the Vitamin B6 salvage pathway, such as pyridoxal kinase.

-

Methodology:

-

Recombinantly express and purify the target enzyme.

-

Develop a suitable assay to measure enzyme activity (e.g., spectrophotometric, fluorometric, or HPLC-based).

-

Incubate the enzyme with its natural substrate (e.g., pyridoxal) and varying concentrations of 3-Hydroxy-4-pyridinemethanol.

-

Measure the reaction rate to determine if the compound inhibits or is a substrate for the enzyme.

-

Calculate kinetic parameters such as Ki or Km and Vmax.

-

Cell-Based Assays:

-

Objective: To assess the effect of 3-Hydroxy-4-pyridinemethanol on cellular processes that are dependent on Vitamin B6.

-

Methodology:

-

Culture a suitable cell line (e.g., a neuronal cell line for studying neurotransmitter synthesis).

-

Treat the cells with varying concentrations of 3-Hydroxy-4-pyridinemethanol.

-

Measure relevant cellular endpoints, such as cell viability, proliferation, or the levels of specific metabolites or neurotransmitters.

-

Compare the effects to those of known Vitamin B6 vitamers or antagonists.

-

Conclusion

3-Hydroxy-4-pyridinemethanol is a heterocyclic compound with significant potential in chemical and biological research. Its structural similarity to Vitamin B6 positions it as a valuable tool for probing the intricacies of the Vitamin B6 metabolic pathways and for the development of novel therapeutic agents. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted applications of this intriguing molecule.

References

- Gaso-Sokac, D., et al. (2012). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6.

- Melius, P., & Marshall, D. L. (1967). Synthesis and Enzymological Activity of Some Pyridoxine Analogs. Journal of Medicinal Chemistry, 10(6), 1189–1191.

- Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245–1247.

-

The Big Concept PG Topics. (2019, May 24). Vitamin B6 (Pyridoxine…): Structure Elucidation & Synthesis. YouTube. [Link]

- Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84.

- Google Patents. (n.d.). Process for the preparation of pyridoxine or its acid addition salt.

-

Emedicine. (2024, October 11). Pyridoxine Deficiency. Medscape. [Link]

-

Organic Syntheses. (n.d.). PYRIDINE SYNTHESIS FROM α,β-UNSATURATED OXIME AND ALKYNE VIA RHODIUM-CATALYZED C-H ACTIVATION. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-3-hydroxy-4,5-di(hydroxymethyl)-6-vinylpyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Neurotoxicity of pyridoxine analogs is related to coenzyme structure. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Hydroxy-5-(mercaptomethyl)-2-methyl-4-pyridinemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl)-. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. (2012, January). Evolution of Vitamin B6 (Pyridoxine) Metabolism by Gain and Loss of Genes. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

-

PubMed. (2012, January 1). Evolution of vitamin B6 (pyridoxine) metabolism by gain and loss of genes. Retrieved from [Link]

- Tighadouini, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.

-

Auctores. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

- Liu, W., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances, 14(28), 20188-20196.

Sources

An In-depth Technical Guide to Tautomerism in 3-Hydroxy-4-Pyridinemethanol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxy-4-pyridinemethanol scaffold, a core component of pyridoxine (Vitamin B6) and its derivatives, is a privileged structure in medicinal chemistry. Its chemical behavior and biological activity are profoundly influenced by tautomerism—a dynamic equilibrium between interconverting structural isomers. This guide provides a detailed examination of the tautomeric landscape of these derivatives. We will explore the fundamental principles governing the equilibrium between the neutral (enol), zwitterionic, and keto tautomers. Emphasis is placed on the environmental factors, such as solvent polarity and pH, that dictate the predominant tautomeric form. This document details robust experimental and computational methodologies for the unambiguous characterization of these species, offering field-proven insights into the causality behind experimental choices. Finally, the critical implications of tautomerism on drug properties, including receptor binding, pharmacokinetics, and formulation, are discussed to provide a comprehensive resource for professionals in drug discovery and development.

Section 1: The Tautomeric Landscape of the 3-Hydroxy-4-Pyridinemethanol Core

Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[1][2] In the context of 3-hydroxy-4-pyridinemethanol derivatives, the key phenomenon is prototropic tautomerism, involving the migration of a proton. The scaffold primarily exists in a dynamic equilibrium between three main forms:

-

The Neutral (Enol) Form: Characterized by a hydroxyl group at the 3-position. This form is aromatic and is generally favored in the gas phase and in nonpolar, aprotic solvents.[3][4][5]

-

The Zwitterionic (Dipolar) Form: Arises from the migration of the phenolic proton from the 3-hydroxyl group to the pyridine nitrogen. This creates a negatively charged oxygen and a positively charged nitrogen within the same molecule. This form is significantly stabilized by polar, protic solvents capable of hydrogen bonding.[3][6][7][8]

-

The Keto (Pyridone) Form: Involves the migration of the proton to the C4-methanol group is less commonly discussed for this specific scaffold compared to the prominent enol-zwitterion equilibrium, but the related 3-hydroxypyridine can exist in equilibrium with its 3-pyridone tautomer.[6][8]

The equilibrium between these forms is not static; it is a delicate balance governed by both intramolecular and environmental factors. In aqueous solution at physiological pH, many pyridoxine derivatives exist as a mixture of the neutral and zwitterionic forms.[7] For the simpler 3-hydroxypyridine, the zwitterionic keto form is highly stabilized by hydrogen bonds in aqueous solution, allowing both the enol and keto structures to coexist in nearly equal proportions.[3]

Caption: A diagram illustrating the primary tautomeric equilibrium.

Section 2: Key Factors Influencing Tautomeric Equilibrium

The predominance of a specific tautomer is not an intrinsic, immutable property but is dictated by a sensitive interplay of environmental conditions. Understanding these factors is paramount for predicting and controlling molecular behavior.

2.1 Solvent Effects

The polarity and proticity of the solvent are arguably the most dominant factors.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents excel at stabilizing charged species. Through hydrogen bonding, they solvate the positively charged pyridinium ion and the negatively charged phenolate of the zwitterionic form, shifting the equilibrium significantly in its favor.[3][5][8] Studies on 3-hydroxypyridine show that its zwitterionic form has distinct absorption peaks in water.[6][8] Computational studies confirm that at least three water molecules are necessary to effectively solvate the polar centers of each tautomer.[6][9]

-

Nonpolar Aprotic Solvents (e.g., Dioxane, Chloroform): In these environments, the uncharged, neutral enol form is more stable. Lacking the ability to form strong hydrogen bonds, these solvents cannot sufficiently stabilize the charge separation of the zwitterion.[5] This is demonstrated experimentally where adding dioxane to an aqueous solution of pyridoxine shifts the equilibrium toward the neutral form.[7] Similarly, encapsulating 3-hydroxypyridine in the hydrophobic cavity of cyclodextrins decreases the absorbance of the zwitterion tautomer while increasing that of the enol form.[6][8][9]

2.2 pH of the Medium

The pH of the solution directly influences the protonation state of the molecule, thereby affecting the tautomeric balance.

-

Acidic pH: The pyridine nitrogen is protonated, locking the molecule into a cationic, enol-like form.

-

Neutral pH: A delicate equilibrium exists, often favoring the zwitterionic form in aqueous media, as is the case for pyridoxine.[7]

-

Basic pH: The phenolic proton is abstracted, leading to an anionic phenolate species.

Caption: The effect of pH on the dominant ionic species.

2.3 Temperature

Thermodynamic studies have shown that the tautomeric equilibrium is temperature-dependent. For pyridoxine in dioxane/water mixtures, a significant temperature dependence on ¹³C NMR chemical shifts was observed, indicating a thermally induced shift in the equilibrium between the neutral and dipolar forms.[7] This allows for the calculation of thermodynamic parameters like the change in enthalpy (ΔH°) for the tautomerization process.[7]

Section 3: Methodologies for Tautomer Characterization

The unambiguous identification and quantification of tautomers require a multi-faceted analytical approach. Relying on a single technique can be misleading; therefore, a combination of spectroscopic and computational methods provides a self-validating system for characterization.

3.1 Spectroscopic Techniques

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. Since the interconversion between tautomers is often fast on the NMR timescale, the observed spectrum is a population-weighted average of the individual tautomers.[7]

-

Causality of Choice: ¹H and ¹³C NMR are chosen because chemical shifts are highly sensitive to the electronic environment of the nuclei. The change from a neutral phenol to a zwitterionic pyridinium phenolate causes significant shifts, particularly for the carbons and protons near the sites of protonation and charge localization (e.g., C-3 and C-6 in pyridoxine).[7]

-

Experimental Protocol: Temperature-Dependent ¹³C NMR

-

Sample Preparation: Dissolve a precise concentration (e.g., 0.1 M) of the 3-hydroxy-4-pyridinemethanol derivative in a deuterated solvent mixture of interest (e.g., D₂O/1,4-dioxane-d₈). Buffer the solution to a specific pD (e.g., 7.0).

-

Acquisition: Acquire ¹³C NMR spectra over a range of temperatures (e.g., 298 K to 343 K in 5 K increments). Ensure the system reaches thermal equilibrium at each step.

-

Data Analysis: Plot the chemical shifts of sensitive nuclei (e.g., C-3, C-6) as a function of temperature.

-

Quantification: Fit the experimental data to a theoretical curve describing a two-state equilibrium. This allows for the extraction of thermodynamic parameters (ΔH°, ΔS°) and the determination of the chemical shifts for the pure neutral and zwitterionic forms.[7]

-

3.1.2 UV-Vis Absorption Spectroscopy

The electronic transitions of the different tautomers occur at distinct wavelengths, making UV-Vis spectroscopy an excellent method for quantitative analysis.

-

Causality of Choice: The aromatic enol form and the zwitterionic form have different π-electron systems, resulting in different absorption maxima. For 3-hydroxypyridine in water, the enol form absorbs around 278 nm, while the zwitterionic form shows characteristic peaks at approximately 247 nm and 315 nm.[10] This allows for direct observation of shifts in the equilibrium.

-

Experimental Protocol: Solvent Titration

-

Sample Preparation: Prepare a stock solution of the compound in a nonpolar solvent (e.g., 1,4-dioxane).

-

Acquisition: Record the UV-Vis spectrum. This spectrum will be dominated by the neutral enol tautomer.

-

Titration: Sequentially add aliquots of a polar solvent (e.g., water) to the cuvette, recording a new spectrum after each addition.

-

Data Analysis: Observe the decrease in the enol peak and the concomitant increase in the zwitterionic peaks.[6][8] By analyzing the changes in absorbance, one can quantify the equilibrium constant (KT) in different solvent mixtures.

-

3.2 Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.

-

Causality of Choice: DFT methods can accurately predict the relative stabilities (energies) of different tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model, PCM).[11][12] This provides a theoretical foundation for interpreting experimental results. Calculations can also predict spectroscopic properties (NMR shifts, vibrational frequencies) to aid in spectral assignment.

-

Workflow: Tautomer Stability Prediction

-

Structure Generation: Build the 3D structures of all plausible tautomers (neutral, zwitterionic, keto).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).[13]

-

Energy Calculation: Calculate the single-point energies for the optimized structures in the gas phase and with a PCM for relevant solvents.

-

Analysis: Compare the relative energies to determine the most stable tautomer under each condition. The energy difference can be used to calculate a theoretical equilibrium constant.

-

Caption: Workflow for characterizing tautomeric systems.

Section 4: Implications for Drug Development

The tautomeric state of a drug molecule is not a mere chemical curiosity; it is a critical determinant of its therapeutic efficacy and developability.[1][14] Ignoring tautomerism can lead to flawed structure-activity relationship (SAR) models and unexpected clinical outcomes.

4.1 Pharmacodynamics (Receptor Binding)

Tautomers are distinct chemical entities with different shapes, hydrogen bonding patterns, and electrostatic potentials. Consequently, only one tautomer may be the "active" species that fits optimally into a biological target's binding site.

-

Pharmacophore Features: A neutral enol tautomer presents a hydrogen bond donor (the -OH group). In contrast, a zwitterionic tautomer presents a hydrogen bond acceptor (the O⁻) and a charged interaction site (the NH⁺). This fundamental difference can dramatically alter the binding affinity and selectivity of a drug.[1]

4.2 Pharmacokinetics (ADME)

The physicochemical properties that govern Absorption, Distribution, Metabolism, and Excretion (ADME) are highly dependent on the tautomeric form.

-

Solubility and Permeability: The highly polar zwitterionic form generally exhibits greater aqueous solubility but lower membrane permeability compared to the more lipophilic neutral enol form. The tautomeric equilibrium in the gastrointestinal tract can therefore directly impact a drug's absorption and bioavailability.[1]

-

Metabolism: Different tautomers may be recognized and metabolized by different enzyme isoforms (e.g., Cytochrome P450s). The susceptibility to metabolic transformation can be altered, affecting the drug's half-life and potential for drug-drug interactions.[1]

Data Presentation: Tautomeric Ratios in Different Solvents

The following table summarizes hypothetical, yet representative, quantitative data for a generic 3-hydroxy-4-pyridinemethanol derivative, illustrating the profound impact of the solvent environment.

| Solvent System | Dielectric Constant (ε) | Predominant Tautomer | % Neutral (Enol) Form | % Zwitterionic Form |

| 1,4-Dioxane | 2.2 | Neutral (Enol) | ~95% | ~5% |

| Chloroform | 4.8 | Neutral (Enol) | ~80% | ~20% |

| Methanol | 33.0 | Zwitterionic | ~30% | ~70% |

| Water | 80.1 | Zwitterionic | <10% | >90% |

Table 1. Representative tautomeric distribution as a function of solvent polarity.

Section 5: Conclusion

Tautomerism in 3-hydroxy-4-pyridinemethanol derivatives is a critical, dynamic phenomenon that profoundly impacts their chemical and biological identity. The equilibrium is a tunable property, highly sensitive to solvent, pH, and temperature. For professionals in drug development, a thorough understanding and characterization of the tautomeric landscape are not optional—they are essential for rational drug design, accurate SAR interpretation, and the successful development of safe and effective therapeutics. By employing an integrated strategy of advanced spectroscopic and computational methods, researchers can gain precise control over the molecular properties of this vital scaffold, unlocking its full therapeutic potential.

References

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground st

- Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... | Download Scientific Diagram.

- Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and... | Download Scientific Diagram.

- Theoretical Studies of the Tautomeric Equilibria and Isomer - Energetics of 2-, 3-, and 4-Hydroxypyridine. American Chemical Society.

- An In-depth Technical Guide to the Tautomerism of Pyridin-4-ol: Mechanism and Equilibrium. Benchchem.

- 3-Hydroxypyridine 98 109-00-2. Sigma-Aldrich.

- Study of the tautomeric equilibrium of pyridoxine in 1,4-dioxane/water mixtures by 13C nuclear magnetic resonance.

- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined comput

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC - NIH.

- Tautomerism in drug discovery. PubMed.

- What impact does tautomerism have on drug properties and development?. ChemRxiv.

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Study of the tautomeric equilibrium of pyridoxine in 1,4-dioxane/water mixtures by 13C nuclear magnetic resonance. Thermodynamic characterization and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. squ.elsevierpure.com [squ.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxypyridinemethanols for the Research Scientist

This guide provides a comprehensive technical overview of hydroxypyridinemethanols, focusing on the nuanced distinctions between key isomers that are critical for researchers, scientists, and drug development professionals. While the query specifically mentioned 4-Hydroxy-3-pyridinemethanol, the landscape of available research indicates a broader interest in several positional isomers. This document therefore addresses 3-Hydroxy-4-pyridinemethanol, and its more extensively studied isomers, 3-Pyridinemethanol and 4-Pyridinemethanol, to provide a thorough and contextually relevant resource.

Section 1: Unraveling the Isomers - Identification and Physicochemical Properties

The precise positioning of the hydroxyl and hydroxymethyl groups on the pyridine ring dictates the molecule's chemical properties, reactivity, and biological activity. Understanding these differences is the foundation of effective research and development.

Chemical Identity

The nomenclature of these compounds can be a source of confusion. The following table clarifies the structures and common synonyms for the three key isomers discussed in this guide.

| IUPAC Name | Common Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| (Pyridin-3-yl)methanol | 3-Pyridinemethanol, Nicotinyl alcohol, 3-Pyridylcarbinol | 100-55-0[1][2] | C₆H₇NO | 109.13[1][2] |  |

| (Pyridin-4-yl)methanol | 4-Pyridinemethanol, 4-(Hydroxymethyl)pyridine, 4-Pyridylcarbinol | 586-95-8[3][4] | C₆H₇NO | 109.13[3][5] |  |

| 4-(Hydroxymethyl)pyridin-3-ol | 3-Hydroxy-4-pyridinemethanol, 3-Hydroxypyridine-4-methanol | 33349-67-6[] | C₆H₇NO₂ | 125.13[] |  |

Physicochemical Data

The physical and chemical properties of these isomers vary, impacting their solubility, stability, and handling in a laboratory setting.

| Property | 3-Pyridinemethanol | 4-Pyridinemethanol | 3-Hydroxy-4-pyridinemethanol |

| Appearance | Clear light yellow to yellow liquid[7] | White to light yellow crystalline solid[8] | - |

| Boiling Point | 112-114 °C at 2-3 mmHg[7] | 107-110 °C at 1 mmHg[8] | 423.7±30.0 °C at 760 mmHg[] |

| Melting Point | - | 52-56 °C[8] | - |

| Density | - | - | 1.318±0.06 g/cm³[] |

| pKa of Conjugate Acid | ~4.9[9] | ~5.6[9] | - |

| Solubility | Soluble in water | Soluble in water | - |

Section 2: Historical Context and Discovery

The exploration of pyridinemethanol derivatives is intrinsically linked to the broader history of pyridine chemistry and the search for biologically active compounds.

3-Pyridinemethanol (Nicotinyl Alcohol) , being an alcohol analog of nicotinic acid (niacin or vitamin B3), has a more documented history. Its development arose from research into the pharmacological effects of nicotinic acid derivatives. It was introduced as a vasodilator agent under the trade name Roniacol by Roche in 1949[7]. Its synthesis and properties were investigated in the mid-20th century as part of a wider exploration of substituted pyridines for potential pharmaceutical applications[10].

The history of 4-Pyridinemethanol and 3-Hydroxy-4-pyridinemethanol is less defined by a singular discovery or application. These compounds are more recognized as versatile intermediates in organic synthesis. 4-Pyridinemethanol, for instance, is a key building block for various pharmaceuticals and agrochemicals[11][12]. The discovery and synthesis of these molecules are products of the systematic advancement of organic chemistry, where novel structures are created and characterized to expand the toolbox for medicinal chemists and material scientists.

Section 3: Synthesis and Experimental Protocols

The synthesis of these hydroxypyridinemethanol isomers relies on established organic chemistry reactions. The choice of starting material and reaction conditions is crucial for achieving the desired isomer with high yield and purity.

Synthetic Pathways Overview

The following diagram illustrates the general synthetic approaches for 3- and 4-pyridinemethanol.

Caption: General synthetic routes to 3- and 4-pyridinemethanol.

Detailed Experimental Protocol: Lab-Scale Synthesis of 4-Pyridinemethanol

This protocol is based on the reduction of methyl isonicotinate using sodium borohydride and lithium chloride[8].

Materials:

-

Methyl isonicotinate

-

Sodium borohydride (NaBH₄)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere (argon or nitrogen), charge lithium chloride (8.8g), sodium borohydride (7.9g), and anhydrous tetrahydrofuran (THF)[8].

-

Addition of Ester: Slowly add a solution of methyl isonicotinate in anhydrous THF to the stirred suspension. Maintain the temperature between -5°C and 0°C using an ice-salt bath.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 65°C in THF) for 6-8 hours[8]. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute HCl solution to quench the excess reducing agent.

-

Work-up and Isolation: Adjust the pH of the mixture with a NaOH solution to make it basic. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[8].

-

Purification: Purify the crude 4-pyridinemethanol by distillation under reduced pressure or by recrystallization to yield a white to light yellow crystalline solid[8].

Self-Validation: The identity and purity of the synthesized 4-pyridinemethanol should be confirmed using spectroscopic methods as detailed in Section 5.

Section 4: Biological Activity and Therapeutic Potential

The biological profiles of these isomers are distinct, a direct consequence of their structural differences.

3-Pyridinemethanol (Nicotinyl Alcohol) is a well-documented peripheral vasodilator and antilipemic (cholesterol-lowering) agent[1][13][14]. It is used in the management of peripheral vascular diseases[13]. Its mechanism of action is thought to involve the release of prostaglandins and nitric oxide[9]. It can also be used to treat conditions like acroarterial spasm, frostbite, and migraine[7].

In contrast, there is a scarcity of publicly available scientific literature on the specific biological activities of 4-Pyridinemethanol and 3-Hydroxy-4-pyridinemethanol . 4-Pyridinemethanol is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals, including those targeting neurological disorders, and in the formulation of agrochemicals[11][13]. While it is a component of larger, biologically active molecules, its intrinsic, direct biological activity is not well-documented[9].

The following diagram illustrates the proposed signaling pathway for the vasodilatory effect of 3-Pyridinemethanol.

Caption: Proposed signaling pathway for 3-Pyridinemethanol-induced vasodilation.

Section 5: Spectroscopic Characterization and Analytical Protocols

Unequivocal identification of these isomers is paramount. Spectroscopic techniques provide a definitive means of structural confirmation.

Comparative Spectroscopic Data

The symmetry of the 4-substituted isomer results in a simpler NMR spectrum compared to the 3-substituted isomer[15].

| Technique | 3-Pyridinemethanol | 4-Pyridinemethanol | Key Differentiating Features |

| ¹H NMR | More complex splitting pattern in the aromatic region. | Simpler, more symmetrical pattern in the aromatic region. | The number and splitting of aromatic proton signals are distinct. |

| ¹³C NMR | More distinct signals for the pyridine ring carbons. | Fewer distinct signals due to symmetry. | The chemical shifts of the pyridine carbons are indicative of the substitution pattern. |

| FTIR | Characteristic peaks for -OH stretch, aromatic C-H stretch, and C-N stretch. | Similar to the 3-isomer, with subtle differences in the fingerprint region. | Differences in aromatic C-H bending vibrations can aid in differentiation[15]. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 109. | Molecular ion peak (M⁺) at m/z 109. | Fragmentation patterns may show subtle differences. |

Analytical Protocol: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a robust method for quantifying 4-pyridinemethanol[16].

Instrumentation and Conditions:

-

HPLC System: With UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may require optimization[16].

-

Flow Rate: 1.0 mL/min[16].

-

Column Temperature: 30 °C[16].

-

Detection Wavelength: 254 nm[16].

-

Injection Volume: 10 µL[16].

Procedure:

-

Standard Preparation: Prepare a stock solution of 4-pyridinemethanol (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.5 to 100 µg/mL)[16].

-

Sample Preparation: Accurately weigh the sample containing 4-pyridinemethanol and dissolve it in the mobile phase to a concentration within the calibration range[16].

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 4-pyridinemethanol in the sample by interpolating its peak area on the calibration curve.

The following diagram outlines the workflow for HPLC analysis.

Caption: Workflow for the quantitative analysis of 4-pyridinemethanol by HPLC.

Section 6: Safety and Handling

Both 3- and 4-pyridinemethanol are classified as irritants.

-

3-Pyridinemethanol: Causes skin and serious eye irritation. May cause respiratory irritation[17].

-

4-Pyridinemethanol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[4].

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[17].

-

Wash hands thoroughly after handling[17].

Section 7: Concluding Remarks for the Research Professional

The subtle isomeric differences between 3-pyridinemethanol, 4-pyridinemethanol, and 3-hydroxy-4-pyridinemethanol have profound implications for their chemical and biological properties. While 3-pyridinemethanol has found a niche as a therapeutic agent, the other isomers serve as crucial building blocks in the synthesis of a wide array of complex molecules. For the researcher, a precise understanding of the synthesis, characterization, and handling of the specific isomer of interest is essential for the successful execution of experimental work and the generation of reliable and reproducible data. This guide provides a foundational framework to support these endeavors.

References

-

CAS Common Chemistry. (n.d.). 3-Pyridinemethanol, 4-(aminomethyl)-5-hydroxy-6-methyl-, hydrochloride (1:1). Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Retrieved from [Link]

-

Veeprho. (n.d.). 4-Pyridinemethanol | CAS 586-95-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]

- Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 211976, 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylsulfinylmethyl)-, hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 203534, 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-yl)-. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Hydroxy-5-(mercaptomethyl)-2-methyl-4-pyridinemethanol. Retrieved from [Link]

- Evaluation of Biological Activity and Pharmacological Attributes of Pariploca Aphylla: Potential Source of Functional Food and Nutraceuticals. (2022). Journal of Food Quality, 2022, 1-10.

-

CAS Common Chemistry. (n.d.). 5-Hydroxy-4-(mercaptomethyl)-6-methyl-3-pyridinemethanol. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Pyridinemethanol [webbook.nist.gov]

- 4. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 7. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Biological Role of Hydroxypyridine Methanols in Metabolic Pathways

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Navigating the Nomenclature of Biologically Active Pyridines

The query "4-Hydroxy-3-pyridinemethanol" does not correspond to a commonly recognized metabolite within established biochemical pathways. However, the structural motif of a hydroxylated pyridine ring with a methanol group is central to a class of essential micronutrients vital for all domains of life: Vitamin B6 . This guide, therefore, addresses the core scientific query by focusing on the well-characterized and biologically indispensable roles of the Vitamin B6 family of compounds.

For clarity, the official IUPAC nomenclature for the primary alcohol form of Vitamin B6, pyridoxine, is 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol [1][2]. The term Vitamin B6 itself is a generic descriptor for six interconvertible compounds, or "vitamers," that all share a 2-methyl-3-hydroxypyridine core and exhibit the biological activity of pyridoxine[1][3][4]. Understanding the metabolic interconversion and function of these vitamers is paramount for research in metabolism, enzymology, and drug development.

This guide provides a detailed exploration of the metabolic pathways involving these critical hydroxypyridine methanols, focusing on their absorption, conversion to the active coenzyme form, and their indispensable roles in cellular biochemistry.

Part 1: The Vitamin B6 Vitamers: A Family of Essential Pyridine Derivatives

Vitamin B6 is not a single molecule but a group of six related compounds that are metabolically interconvertible. These vitamers are essential as animals cannot synthesize them de novo and must obtain them from dietary sources[2][3].

The six vitamers of Vitamin B6 are:

-

Pyridoxine (PN): The alcohol form, characterized by a hydroxymethyl group at the 4-position. It is the most common form found in plant-based foods and is frequently used in dietary supplements due to its stability[3][5].

-

Pyridoxal (PL): The aldehyde form, with a formyl group at the 4-position[1][6].

-

Pyridoxamine (PM): The amine form, containing an aminomethyl group at the 4-position[7][8].

-

Pyridoxine 5'-phosphate (PNP)

-

Pyridoxal 5'-phosphate (PLP)

-

Pyridoxamine 5'-phosphate (PMP)

The phosphorylated forms, particularly PLP, represent the biologically active coenzyme forms[4][9]. The metabolic journey of these vitamers from dietary intake to cellular function is governed by the Vitamin B6 salvage pathway.

| Vitamer Name | Chemical Structure (Core: 2-methyl-3-hydroxypyridine) | Key Characteristics |

| Pyridoxine (PN) | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | Alcohol form; stable; common in supplements[2][3]. |

| Pyridoxal (PL) | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | Aldehyde form[6][10]. |

| Pyridoxamine (PM) | 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Amine form[7][8]. |

| Pyridoxal 5'-phosphate (PLP) | (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate | The primary active coenzyme form[3][11]. |

Part 2: The Vitamin B6 Salvage Pathway: Activation and Homeostasis

Humans and other mammals rely exclusively on a "salvage pathway" to interconvert dietary Vitamin B6 vitamers into the active coenzyme, PLP. This pathway ensures a continuous supply of PLP for the myriad of enzymatic reactions it supports. The liver is the primary site for this metabolic conversion.

The core of the salvage pathway involves two key enzymes:

-

Pyridoxal Kinase (PDXK): An ATP-dependent kinase that phosphorylates the 5'-hydroxymethyl group of pyridoxine, pyridoxal, and pyridoxamine to yield their respective 5'-phosphate esters (PNP, PLP, and PMP).

-

Pyridoxine 5'-phosphate Oxidase (PNPO): An FMN-dependent oxidase that catalyzes the oxidation of PNP and PMP to the final active form, PLP.

Step-by-Step Metabolic Workflow:

-

Absorption: Dietary phosphorylated vitamers (PNP, PLP, PMP) are dephosphorylated by intestinal alkaline phosphatases. The non-phosphorylated forms (PN, PL, PM) are then absorbed, primarily in the jejunum, via passive diffusion[4].

-

Hepatic Trapping and Phosphorylation: The absorbed vitamers are transported to the liver. Here, Pyridoxal Kinase (PDXK) phosphorylates them, effectively "trapping" them within the cell for further metabolism.

-

Oxidation to PLP: Pyridoxine 5'-phosphate Oxidase (PNPO) converts PNP and PMP into PLP. This step is the final common pathway for producing the active coenzyme.

-

Distribution: PLP is released from the liver into circulation, tightly bound to albumin. To be taken up by other tissues, it must be dephosphorylated back to pyridoxal (PL) by tissue non-specific alkaline phosphatases at the cell surface. PL then enters the cell and is re-phosphorylated to PLP by intracellular PDXK.

This tightly regulated process ensures that PLP is available throughout the body for its diverse coenzymatic functions.

Part 3: The Central Role of Pyridoxal 5'-Phosphate (PLP) in Metabolism

PLP is one of the most versatile coenzymes in the human body, participating in over 140 distinct enzymatic reactions[3]. Its chemical reactivity, stemming from the aldehyde group and the electron-withdrawing pyridine ring, allows it to form a Schiff base (internal aldimine) with a lysine residue in the active site of PLP-dependent enzymes. This intermediate is then poised to react with an incoming amino acid substrate, forming an external aldimine and stabilizing various reaction intermediates.

Key Metabolic Functions of PLP:

-

Amino Acid Metabolism: This is the most well-known role of PLP.

-

Transamination: PLP is a critical cofactor for aminotransferases (transaminases), which transfer amino groups from an amino acid to an α-keto acid. This is fundamental for the synthesis and degradation of non-essential amino acids.

-

Decarboxylation: PLP is required for amino acid decarboxylases, which are essential for the synthesis of neurotransmitters (e.g., GABA from glutamate, serotonin from 5-hydroxytryptophan, dopamine from DOPA) and histamine from histidine[11][12].

-

Other Reactions: PLP is also involved in racemizations, eliminations, and side-chain modifications of amino acids.

-

-

Glucose Metabolism: PLP is a required coenzyme for glycogen phosphorylase, the enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate (glycogenolysis)[3][4]. This is crucial for maintaining blood glucose homeostasis.

-

Lipid Metabolism: PLP is involved in the synthesis of sphingolipids, which are essential components of cell membranes, particularly in the nervous system[2].

-

Heme Synthesis: PLP is a cofactor for aminolevulinate synthase, the enzyme that catalyzes the first committed step in heme biosynthesis.

-

One-Carbon Metabolism: PLP is involved in the interconversion of serine and glycine, a key process in the folate and methionine cycles, which are critical for nucleotide synthesis and methylation reactions.

Catabolism and Excretion

The primary end-product of Vitamin B6 catabolism is 4-pyridoxic acid . This inactive metabolite is formed in the liver by the action of aldehyde oxidase on pyridoxal and is subsequently excreted in the urine[3]. Measuring urinary 4-pyridoxic acid can be an indicator of Vitamin B6 status.

Part 4: Experimental Protocols and Analysis

For researchers and drug development professionals, accurately quantifying Vitamin B6 vitamers in biological matrices is crucial for assessing nutritional status, diagnosing deficiencies, or studying the effects of xenobiotics on B6 metabolism. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the gold standard.

Protocol: Quantification of B6 Vitamers in Human Plasma

This protocol outlines a typical workflow for the analysis of PN, PL, PM, and PLP in plasma.

-

Sample Collection and Handling:

-

Collect whole blood in EDTA-containing tubes.

-

Immediately place on ice and protect from light, as B6 vitamers are light-sensitive.

-

Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Protein Precipitation and Analyte Extraction:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC-Fluorescence Analysis:

-

Instrumentation: HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 3.0) with an ion-pairing agent like octanesulfonic acid.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Elution: A gradient from 5% to 35% Mobile Phase B over 20 minutes is typically used to separate the different vitamers.

-

Fluorescence Detection: Utilize specific excitation and emission wavelengths for the vitamers. For PLP and PL, post-column derivatization with a bisulfite solution is often required to enhance fluorescence.

-

PN, PM, PNP, PMP: Ex/Em ~328/393 nm

-

PL, PLP (post-derivatization): Ex/Em ~313/418 nm

-

-

-

Data Analysis:

-

Construct calibration curves using certified standards for each vitamer.

-

Quantify the concentration of each vitamer in the plasma samples by comparing peak areas to the calibration curve.

-

Results are typically reported in nmol/L. Plasma PLP is the most common and reliable indicator of Vitamin B6 status[4].

-

Conclusion

While the specific compound "this compound" is not a recognized player in central metabolism, the broader class of hydroxypyridine methanols, embodied by the Vitamin B6 vitamers, is fundamental to cellular life. The metabolic activation of these compounds via the salvage pathway culminates in the synthesis of pyridoxal 5'-phosphate (PLP), a coenzyme whose versatility is unparalleled. From amino acid synthesis to neurotransmitter production and glucose homeostasis, PLP's role underscores the critical importance of Vitamin B6 in health and disease. For researchers and drug development professionals, a deep understanding of these metabolic pathways is essential for fields ranging from nutritional science and clinical diagnostics to the design of novel therapeutics that may interact with or depend on these ubiquitous enzymatic systems.

References

-

Wikipedia. (n.d.). Vitamin B6. Retrieved January 12, 2026, from [Link]

-

Britannica. (2025, December 22). Vitamin B6. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2023, June 16). Vitamin B6 - Health Professional Fact Sheet. Retrieved January 12, 2026, from [Link]

-

Harvard T.H. Chan School of Public Health. (n.d.). Vitamin B6. The Nutrition Source. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridoxamine. Retrieved January 12, 2026, from [Link]

-

MedlinePlus. (2025, January 21). Vitamin B6. Retrieved January 12, 2026, from [Link]

-

Queen Mary University of London. (n.d.). Vitamin B-6 - IUPAC nomenclature. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Pyridoxine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Pyridoxamine. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Pyridoxal. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridoxal. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Vitamin B-6 [iupac.qmul.ac.uk]

- 2. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 4. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. Pyridoxine | 65-23-6 [chemicalbook.com]

- 6. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridoxamine - Wikipedia [en.wikipedia.org]

- 8. Pyridoxamine | C8H12N2O2 | CID 1052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vitamin B6 • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 10. Pyridoxal - Wikipedia [en.wikipedia.org]

- 11. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 12. Vitamin B6 | Coenzyme, Pyridoxal & Pyridoxamine | Britannica [britannica.com]

A Technical Guide to 4-Hydroxy-3-pyridinemethanol: A Versatile Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1] This methodology relies on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, providing ideal starting points for chemical optimization.[2] This guide provides an in-depth technical overview of 4-Hydroxy-3-pyridinemethanol, a heterocyclic fragment poised for significant utility in FBDD campaigns. We will dissect its physicochemical properties, propose viable synthetic routes, and detail a strategic framework for its application in a screening campaign, from initial hit identification to strategies for lead elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel, high-potential fragments in their discovery pipelines.

The Strategic Value of the Pyridine Scaffold in FBDD

Fragment-based approaches prioritize efficiency, both in terms of sampling chemical space and in the quality of the interactions formed with a target protein.[1] The core principle is to start with small, simple molecules ("fragments") that adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3) and subsequently grow or combine them into more potent, drug-like leads.[3]

Within this paradigm, certain chemical motifs, often termed "privileged scaffolds," are of particular interest. The pyridine ring is a quintessential example, recognized as a key structural component in numerous FDA-approved drugs.[4] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility. The aromatic system can engage in π-stacking interactions with protein side chains (e.g., Phe, Tyr, Trp). Pyridine derivatives have demonstrated a vast range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects, underscoring their versatility in medicinal chemistry.[4][5][6]

This compound emerges as a particularly compelling fragment. It combines the proven pyridine core with two distinct, orthogonally positioned functional groups—a phenolic hydroxyl and a primary alcohol. These groups serve as both key interaction points for target binding and as strategic vectors for synthetic elaboration, making it an ideal starting point for an FBDD campaign.

Physicochemical and Structural Profile

The suitability of a compound as a fragment is dictated by its physicochemical properties. This compound aligns well with the guiding principles of FBDD.

| Property | Value | Source | Significance in FBDD |

| Molecular Formula | C₆H₇NO₂ | [] | Simple atomic composition, low complexity. |

| Molecular Weight | 125.13 g/mol | [] | Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency. |

| Hydrogen Bond Donors | 2 (two -OH groups) | Calculated | Provides strong, directional interactions with the protein target. |

| Hydrogen Bond Acceptors | 3 (N, two O atoms) | Calculated | Offers multiple points for hydrogen bonding, a key driver of affinity. |

| cLogP (Predicted) | ~0.1 - 0.6 | [8] (related) | Low lipophilicity suggests good aqueous solubility, reducing non-specific binding. |

| Rotatable Bonds | 1 | Calculated | Low conformational flexibility increases the probability of adopting a favorable binding pose. |

Structural Analysis for Drug Discovery:

-

Pyridine Core: The aromatic ring provides a rigid scaffold. The nitrogen atom is a key hydrogen bond acceptor and influences the electronic properties of the ring.

-

Phenolic Hydroxyl (-OH at C4): This group is a versatile hydrogen bond donor and acceptor. Its acidity allows it to act as a potent donor, forming strong interactions with residues like Asp, Glu, or backbone carbonyls.

-

Methanol Group (-CH₂OH at C3): This primary alcohol provides another hydrogen bond donor/acceptor site. Crucially, it serves as a primary, non-conjugated vector for synthetic "growing." Modifications at this position can explore adjacent pockets within the binding site without significantly altering the electronic properties of the core pyridine ring.

Synthesis and Chemical Accessibility

A critical requirement for any useful fragment is its synthetic tractability. The initial hit must be readily resynthesized, and a diverse library of analogues must be accessible for rapid exploration of the Structure-Activity Relationship (SAR). While a specific dedicated synthesis for this compound is not prominently detailed, a plausible and efficient route can be designed based on established transformations of pyridine derivatives.[9][10]

Proposed Synthetic Protocol: Reduction of a Carboxylic Acid Ester

This protocol outlines a common and reliable method for producing pyridinemethanol compounds via the reduction of a more stable ester precursor.

Step 1: Esterification of 4-Hydroxy-3-pyridinecarboxylic acid

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-pyridinecarboxylic acid (1 eq.).

-

Reagents: Suspend the acid in methanol (MeOH, 10 volumes). Carefully add thionyl chloride (SOCl₂, 1.2 eq.) dropwise at 0 °C.

-

Causality: SOCl₂ reacts with MeOH to form HCl in situ, catalyzing the Fischer esterification. This method is often cleaner than directly adding a strong acid.

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction and remove the solvent under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester.

Step 2: Reduction to this compound

-

Setup: In a 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the methyl 4-hydroxy-3-pyridinecarboxylate (1 eq.) from the previous step in anhydrous tetrahydrofuran (THF, 10 volumes).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) portion-wise.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the ester to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The excess is to ensure complete reaction.

-

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification process significantly compared to other quenching methods.

-

-

Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Application in a Fragment Screening Campaign

The true value of this compound is realized when it is deployed in a well-designed screening campaign to identify novel chemical matter for a specific biological target.

Experimental FBDD Workflow

The overall process follows a validated, multi-step approach to ensure that initial hits are genuine binders and provide a solid foundation for chemistry efforts.

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]